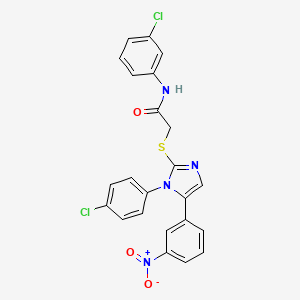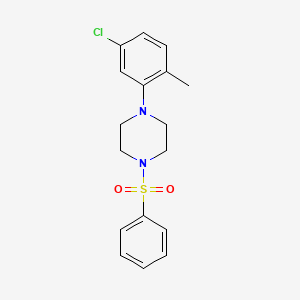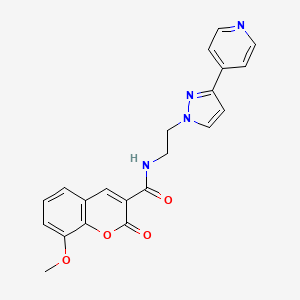![molecular formula C13H15N3O3 B2796225 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid CAS No. 866149-18-0](/img/structure/B2796225.png)
2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of propanoic acid with a 1,2,4-triazole ring attached to the second carbon atom. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a methyl group and a 4-methylphenyl group attached to the third carbon of the triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction. The 4-methylphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, which is a heterocyclic ring containing two carbon atoms and three nitrogen atoms. The presence of the 4-methylphenyl group would add aromatic character to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the carboxylic acid group. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make the compound acidic and polar, while the 1,2,4-triazole ring could potentially contribute to its stability and rigidity .Scientific Research Applications
Synthesis and Chemical Characterization
Studies have demonstrated methods for synthesizing azoles, including derivatives of the specified compound, showcasing their chemical structures and potential reactivity. For example, Tumosienė and Beresnevicius (2007) outlined a synthesis approach for azoles from 3-[(3-hydrazino-3-oxopropyl)anilino]- and 3-[(3-hydrazino-3-oxopropyl)-4-methylanilino]propane hydrazides, producing compounds with triazole moieties, which are structurally similar to the compound (Tumosienė & Beresnevicius, 2007).
Biological Activities
Research has also extended to examining the biological activities of triazole derivatives. For instance, Gadegoni and Manda (2013) synthesized novel substituted indoles containing triazole moieties and evaluated their antimicrobial and anti-inflammatory activities, suggesting potential pharmacological applications of these compounds (Gadegoni & Manda, 2013). Similarly, Riccardi et al. (2019) explored the antiproliferative activity of Pt(II)-complexes with an L-alanyl-based ligand bearing a substituted triazolyl-thione group, indicating dual action potential due to metal center and amino acid moiety presence (Riccardi et al., 2019).
properties
IUPAC Name |
2-[3-methyl-4-(4-methylphenyl)-5-oxo-1,2,4-triazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-4-6-11(7-5-8)15-10(3)14-16(13(15)19)9(2)12(17)18/h4-7,9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMKWNOWBZBRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN(C2=O)C(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2796145.png)
acetate](/img/structure/B2796147.png)



![2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2796153.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide](/img/structure/B2796155.png)
![2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine](/img/structure/B2796157.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2796160.png)
![N-cyclopentyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2796161.png)


![2-(4-chlorophenoxy)-N-({5-[(dimethylamino)sulfonyl]-2-thienyl}methyl)acetamide](/img/structure/B2796164.png)